tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS No.: 679392-22-4
Cat. No.: VC4122668
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 679392-22-4 |
|---|---|
| Molecular Formula | C12H15ClN2O2 |
| Molecular Weight | 254.71 |
| IUPAC Name | tert-butyl 6-chloro-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-6-8-4-5-9(13)14-10(8)15/h4-5H,6-7H2,1-3H3 |
| Standard InChI Key | BQUKKNXFPQIXQA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1N=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1N=C(C=C2)Cl |
Introduction
tert-Butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate is a synthetic organic compound belonging to the pyrrolopyridine class. This compound is characterized by its unique structure, which combines a pyrrolopyridine ring system with a tert-butyl ester group. The compound's CAS number is 679392-22-4, and it is used in various chemical syntheses, particularly in the development of pharmaceuticals and other bioactive molecules.
Synthesis and Applications
The synthesis of tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step reactions starting from simpler pyrrolopyridine derivatives. These compounds are often used as intermediates in the synthesis of more complex molecules with potential biological activities.
Synthesis Steps
-
Starting Materials: Pyrrolopyridine derivatives are typically used as starting materials.
-
Chlorination: Introduction of a chlorine atom at the 6-position of the pyrrolopyridine ring.
-
Esterification: Attachment of a tert-butyl ester group to the nitrogen atom of the pyrrolopyridine ring.
Applications
-
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of bioactive compounds.
-
Chemical Research: Utilized in studies exploring the reactivity and properties of pyrrolopyridine derivatives.
Biological Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume